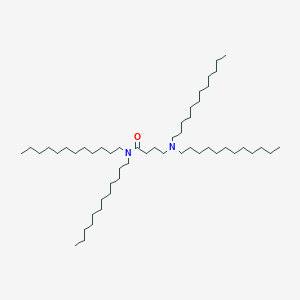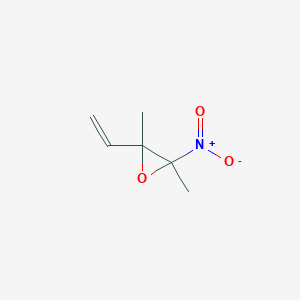![molecular formula C12H13Cl2NO3 B14512187 Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate CAS No. 62805-13-4](/img/structure/B14512187.png)
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate is an organic compound with the molecular formula C10H9Cl2NO2. This compound is known for its unique structure, which includes a pyridine ring substituted with chlorine atoms and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate typically involves the reaction of 2,6-dichloropyridine with ethyl 3-methylbut-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Triclopyr: Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-.
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine: .
Uniqueness
Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
特性
CAS番号 |
62805-13-4 |
|---|---|
分子式 |
C12H13Cl2NO3 |
分子量 |
290.14 g/mol |
IUPAC名 |
ethyl 2-(2,6-dichloropyridin-3-yl)oxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H13Cl2NO3/c1-4-17-12(16)10(7(2)3)18-8-5-6-9(13)15-11(8)14/h5-6H,4H2,1-3H3 |
InChIキー |
DTMGOOGFSRBFMY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C)C)OC1=C(N=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)


![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)

![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)

![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)

![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)
